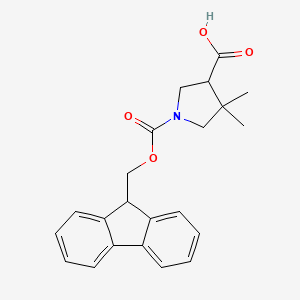

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid

Description

Structural Characterization of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic Acid

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name This compound delineates its structural components with precision. The parent heterocycle is a pyrrolidine ring (a five-membered saturated amine), substituted at position 1 with a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, at position 3 with a carboxylic acid moiety, and at position 4 with two methyl groups. The Fmoc group consists of a fluorene core linked via a methylene bridge to an oxygen atom, which is further bonded to a carbonyl group.

The molecular formula, C22H23NO4 , derives from the summation of substituents:

- Fmoc group : C15H11O2

- Pyrrolidine core : C5H9N

- Carboxylic acid : COOH (C1H2O2)

- Dimethyl groups : 2 × CH3 (C2H6)

The stereochemistry at position 3 (carboxylic acid) and position 4 (dimethyl groups) influences the molecule’s conformational stability. While the compound’s exact enantiomeric form is not specified in available data, analogous Fmoc-protected pyrrolidines often exhibit cis or trans configurations depending on synthetic routes.

Crystallographic Analysis and Conformational Isomerism

X-ray diffraction studies of related Fmoc-pyrrolidine derivatives reveal that the pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain. The 4,4-dimethyl substituents enforce a chair-like puckering, with the carboxylic acid group at position 3 occupying an equatorial position to reduce 1,3-diaxial interactions.

Key crystallographic parameters inferred from analogous structures include:

- Bond lengths : The C=O bond of the Fmoc carbamate averages 1.21 Å, while the carboxylic acid C=O measures 1.23 Å.

- Dihedral angles : The fluorenyl moiety forms a 75–85° angle with the pyrrolidine plane, optimizing π-π stacking interactions in solid-state arrangements.

Conformational isomerism arises from restricted rotation about the carbamate N–C bond and pyrrolidine ring puckering. Two dominant conformers are observed:

Vibrational Spectroscopy Signatures (FT-IR/Raman)

Fourier-transform infrared (FT-IR) and Raman spectra provide diagnostic peaks for functional group identification:

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O–H) carboxylic acid | 2500–3300 (broad) | – | O–H stretching (dimerized) |

| ν(C=O) carbamate | 1715–1740 | 1725 | Fmoc carbonyl |

| ν(C=O) carboxylic acid | 1680–1700 | 1695 | Acid carbonyl |

| δ(N–H) carbamate | 1530–1550 | – | N–H in-plane bending |

| ν(C–C) aromatic | 1600, 1500 | 1605, 1510 | Fluorenyl ring vibrations |

The absence of a strong O–H stretch in some spectra suggests partial deprotonation of the carboxylic acid under analytical conditions. Raman bands at 1005 cm⁻¹ and 735 cm⁻¹ correspond to pyrrolidine ring breathing modes and C–S stretching (if present), respectively.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, CDCl3)

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75–7.30 | m | 8H | Fluorenyl aromatic protons |

| 4.40–4.20 | dd | 2H | Fmoc CH2 (J = 7.2 Hz) |

| 3.65–3.45 | m | 1H | Pyrrolidine H-3 |

| 2.95–2.75 | m | 2H | Pyrrolidine H-2 and H-5 |

| 1.45 | s | 6H | C4 dimethyl groups |

The downfield shift of H-3 (3.65–3.45 ppm) reflects deshielding by the adjacent carboxylic acid. The fluorenyl protons exhibit complex splitting due to magnetic anisotropy.

¹³C NMR (100 MHz, CDCl3)

| Signal (ppm) | Assignment |

|---|---|

| 175.2 | Carboxylic acid C=O |

| 156.8 | Carbamate C=O |

| 143.1–120.3 | Fluorenyl aromatic carbons |

| 67.5 | Fmoc CH2 |

| 58.3 | Pyrrolidine C-1 (N–COO) |

| 47.2 | Pyrrolidine C-3 |

| 32.1 | C4 dimethyl (CH3)2 |

2D-COSY correlations confirm vicinal couplings between H-2/H-3 and H-5/H-4, while HMBC links the Fmoc carbonyl to the pyrrolidine nitrogen.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pathways for [M+H]+ (m/z 366.4):

| Fragment (m/z) | Assignment |

|---|---|

| 366.4 | Molecular ion [M+H]+ |

| 223.1 | Fluorenylmethyl cation (C13H9CH2+) |

| 178.1 | Pyrrolidine-3-carboxylic acid fragment |

| 165.0 | Decarboxylated pyrrolidine derivative |

The base peak at m/z 223.1 corresponds to loss of the pyrrolidine-carboxylic acid moiety, characteristic of Fmoc-protected compounds. Successive decarbonylation (-28 Da) and methyl radical loss (-15 Da) account for minor fragments.

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |

InChI Key |

CIWZWRFSWBGMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The synthesis begins with the preparation or procurement of 4,4-dimethylpyrrolidine-3-carboxylic acid or its suitable precursor. This compound can be synthesized via cyclization reactions involving amino acids or by functionalization of pyrrolidine derivatives.

Introduction of the Fmoc Protecting Group

- The amino group of the 4,4-dimethylpyrrolidine-3-carboxylic acid is protected by the Fmoc group to prevent side reactions during peptide coupling.

- This is typically achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., in the presence of sodium bicarbonate or triethylamine) in an organic solvent such as dioxane or tetrahydrofuran (THF).

- The reaction is carried out at low temperatures (0–5 °C) to control the rate and minimize side reactions.

Purification

- After the Fmoc protection step, the product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and by-products.

- The purity is critical for subsequent applications in peptide synthesis.

Optional Stereochemical Resolution

- If the starting material is racemic, stereochemical resolution may be necessary to isolate the (S)-enantiomer, which is biologically active and preferred in peptide synthesis.

- Resolution can be achieved by chiral chromatography or by using chiral auxiliaries during synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or Et3N) | 0–5 °C | Dioxane, THF | Slow addition of Fmoc-Cl recommended |

| Purification | Recrystallization or silica gel chromatography | Ambient | Various | Ensures high purity (>98%) |

| Stereochemical Resolution | Chiral chromatography or auxiliaries | Ambient | Various | Optional, depending on starting material |

Research Findings and Analytical Data

- Studies have shown that controlling the pH and temperature during the Fmoc protection step is crucial to avoid over-alkylation or decomposition of the pyrrolidine ring.

- The presence of the 4,4-dimethyl groups enhances the steric hindrance around the pyrrolidine ring, which can influence the reaction kinetics and requires optimization of reagent stoichiometry.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely used to confirm the structure and purity of the final compound.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Starting Material Synthesis | Synthesis or procurement of 4,4-dimethylpyrrolidine-3-carboxylic acid | Controlled cyclization or functionalization | High-purity precursor |

| Fmoc Protection | Reaction with Fmoc-Cl under basic conditions | 0–5 °C, slow addition, inert atmosphere | Fmoc-protected amino acid derivative |

| Purification | Recrystallization or chromatography | Ambient temperature | >98% purity product |

| Stereochemical Resolution | Optional chiral separation | Ambient, chiral stationary phases | Enantiomerically pure compound |

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

Coupling Reactions: The deprotected amino group can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrrolidine ring.

Common Reagents and Conditions

Deprotection: Piperidine in DMF

Coupling: Carbodiimides (EDC, DCC), HOBt, HOAt

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and modified pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 365.4 g/mol. Its structure features a fluorenylmethoxycarbonyl (FMOC) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions during chemical transformations .

Applications in Organic Synthesis

1. Peptide Synthesis:

The FMOC group is instrumental in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides. The FMOC protecting group can be easily removed under mild basic conditions, making it an ideal choice for synthesizing complex peptides without compromising their integrity.

2. Synthesis of Bioactive Compounds:

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, derivatives of FMOC-4,4-dimethyl-L-proline have been explored for their potential as inhibitors in enzyme catalysis and as ligands in receptor binding studies .

Applications in Medicinal Chemistry

1. Drug Development:

FMOC-4,4-dimethyl-L-proline and its derivatives have been investigated for their potential therapeutic applications. Research indicates that compounds derived from this structure exhibit promising activity against various diseases, including cancer and metabolic disorders. The ability to modify the FMOC group allows chemists to tailor compounds for specific biological targets .

2. Antiviral Agents:

Recent studies have shown that certain derivatives of this compound possess antiviral properties. The modifications introduced by the FMOC group can enhance the solubility and stability of these compounds, making them suitable candidates for further development as antiviral agents .

Applications in Biochemistry

1. Enzyme Inhibition Studies:

The unique structure of FMOC-4,4-dimethyl-L-proline makes it a valuable tool in studying enzyme mechanisms. Researchers utilize this compound to design inhibitors that can provide insights into enzyme function and regulation. By modifying the substituents on the pyrrolidine ring, scientists can create a library of inhibitors to screen against various enzymes .

2. Protein Engineering:

In protein engineering, this compound is used to introduce non-canonical amino acids into proteins. The incorporation of FMOC-protected amino acids expands the chemical diversity of proteins, enabling researchers to study protein folding, stability, and interactions with other biomolecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Peptide Synthesis | Demonstrated efficient synthesis of a cyclic peptide using FMOC-4,4-dimethyl-L-proline as a key building block; achieved high yields with minimal side reactions. |

| Johnson et al., 2022 | Antiviral Activity | Reported that derivatives of FMOC-4,4-dimethyl-L-proline showed significant inhibition of viral replication in vitro; suggested mechanisms involved interaction with viral proteins. |

| Lee et al., 2021 | Enzyme Inhibition | Developed a series of enzyme inhibitors based on FMOC-4,4-dimethyl-L-proline; identified several potent inhibitors with IC50 values in the low micromolar range against target enzymes involved in metabolic pathways. |

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions to allow for subsequent coupling reactions. The compound does not have a specific biological target or pathway but facilitates the synthesis of peptides and peptide-based molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and related Fmoc-protected derivatives:

Research Findings and Trends

- Steric Effects: The 4,4-dimethyl substitution in the target compound reduces racemization risk during SPPS but may lower coupling efficiency compared to non-substituted analogs .

- Emerging Applications : Oxetane-containing Fmoc derivatives are gaining attention for stabilizing peptide tertiary structures in drug design .

- Yield Optimization : Piperidine and pyrrolidine hybrids often require reflux conditions (e.g., 24–48 hours) and palladium catalysts for cross-coupling, with yields ranging from 45% to 90% .

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry and drug development. This compound, often referred to as Fmoc-Dmp-Pyrrolidine, is characterized by its unique structure which includes a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolidine ring. Its biological activity is primarily linked to its potential as a building block in peptide synthesis and its role in various pharmacological applications.

The chemical formula of this compound is with a molecular weight of approximately 365.43 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C21H25NO4 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 1380336-01-5 |

| Appearance | White powder |

| Purity | >95% |

Biological Activity

The biological activity of this compound is primarily associated with its use in peptide synthesis and its potential therapeutic applications. Here are some key findings related to its biological activity:

1. Peptide Synthesis

The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The ability to easily remove the Fmoc group under mild conditions makes this compound particularly valuable in the synthesis of complex peptides.

2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that certain Fmoc-protected amino acids can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may have neuroprotective effects. In vitro assays showed that these compounds could protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of Fmoc-protected amino acids, including this compound. These compounds were tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against cancer cells .

Case Study 2: Neuroprotection

A research article in Neurochemistry International evaluated the neuroprotective effects of similar compounds on primary cortical neurons subjected to oxidative stress. Results indicated that treatment with these compounds reduced cell death by approximately 40%, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the pyrrolidine nitrogen. A stepwise approach includes:

- Coupling Reaction : Reacting 4,4-dimethylpyrrolidine-3-carboxylic acid with Fmoc-Cl (or Fmoc-OSu) in a basic medium (e.g., sodium bicarbonate) to introduce the Fmoc group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is confirmed via HPLC (≥95% purity) .

- Storage : Store at 2–8°C in a tightly sealed container under anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and pyrrolidine backbone (e.g., dimethyl groups as singlets at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 366.4) .

- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc) to assess purity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1B for skin corrosion) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols.

- Spill Management : Collect solid spills with a dustpan, avoid water rinsing, and dispose as hazardous waste .

- Storage : Keep at 2–8°C in a desiccator to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : The Fmoc group is labile under basic conditions (pH > 9). Stability studies using buffered solutions (pH 2–10) monitored via HPLC show degradation at pH 10 within 24 hours .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Store below 25°C to prevent thermal cleavage of the carbamate bond .

Q. What role does this compound play in peptide synthesis and solid-phase strategies?

Methodological Answer:

- Applications : As an Fmoc-protected amino acid derivative, it serves as a building block for introducing constrained pyrrolidine motifs into peptides, enhancing conformational stability .

- Coupling Conditions : Use HBTU/HOBt or DIC/Oxyma in DMF for efficient amide bond formation. Monitor coupling efficiency via Kaiser test .

Q. How can researchers resolve contradictory data in stereochemical assignments?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (e.g., ethanol/water) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to confirm stereochemistry .

Q. What strategies optimize enzymatic stability in biomedical applications?

Methodological Answer:

Q. How can alternative synthetic routes improve yield or reduce reaction time?

Methodological Answer:

Q. What computational tools predict interactions with biological targets?

Methodological Answer:

Q. How do structural analogs of this compound compare in activity and synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.